molecular formula C18H16N2O5S B3260511 N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide CAS No. 331432-29-2

N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B3260511
CAS No.: 331432-29-2
M. Wt: 372.4 g/mol
InChI Key: QJDAABWUDJCTNE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a 2,5-dioxopyrrolidin-1-yl group at the para position of the benzene ring and an acetylphenyl substituent on the sulfonamide nitrogen. This structure combines a sulfonamide moiety—known for its role in modulating solubility and target binding—with a dioxopyrrolidinyl group, which may influence conformational stability and metabolic resistance.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-12(21)13-2-4-14(5-3-13)19-26(24,25)16-8-6-15(7-9-16)20-17(22)10-11-18(20)23/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDAABWUDJCTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
  • Molecular Formula : C18H16N2O5S
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 331432-29-2

This compound features a sulfonamide group, which is often associated with various biological activities including antibacterial and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study on related benzene sulfonamides demonstrated their effectiveness in reducing perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular benefits alongside antimicrobial effects .

CompoundDose (nM)Effect on Perfusion Pressure
Control-No effect
Sulfonamide A0.001Decreased perfusion pressure
Sulfonamide B0.001Decreased perfusion pressure

The results indicated that certain derivatives could modulate cardiovascular parameters, hinting at broader therapeutic applications.

The biological activity of this compound may be attributed to its interaction with various biomolecules. Theoretical docking studies have suggested that similar compounds may interact with calcium channels, which are crucial for cardiac function and vascular resistance .

Case Studies and Research Findings

  • Cardiovascular Effects :
    • A study evaluated the impact of various sulfonamide derivatives on coronary resistance and perfusion pressure. It was found that certain compounds significantly reduced these parameters, indicating potential use in treating cardiovascular diseases .
  • Antibacterial Activity :
    • In vitro studies have shown that sulfonamide compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, demonstrating efficacy in inhibiting bacterial growth .
  • Pharmacokinetics :
    • The pharmacokinetic profiles of sulfonamides indicate favorable absorption and distribution characteristics. Theoretical models have been used to predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds, which is crucial for understanding their therapeutic potential .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name/Identifier Core Structure Key Substituents Functional Groups
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide (Target) Benzene-sulfonamide 4-acetylphenyl, 2,5-dioxopyrrolidin-1-yl Sulfonamide, ketone, diketopyrrole
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB, ) Benzamide 2,5-dimethylpyrrole, 2,5-dioxopyrrolidin-1-yl Amide, diketopyrrole, pyrrole
Example 52 () Benzene-sulfonamide Trifluoroacetamido, tetrahydropyran-3-yl, 3-chlorophenylamino Sulfonamide, trifluoroacetamide
714213-81-7 () Benzamide 2-chlorophenyl, 2,5-dioxopyrrolidin-1-yl, 3-methoxyphenyl Amide, diketopyrrole, chloro

Key Observations :

  • The target compound uniquely combines a sulfonamide backbone with an acetylphenyl group, contrasting with MPPB’s benzamide core and dimethylpyrrole substituent .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties*

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (aq. medium) Acidic/Basic Groups
Target Compound ~360 1.8–2.5 Moderate (sulfonamide) Sulfonamide (acidic)
MPPB () ~340 2.0–2.8 Low (amide backbone) Amide (neutral)
714213-81-7 () ~450 3.0–3.5 Low (chloro substituent) Amide (neutral)

Key Observations :

  • The target compound’s sulfonamide group enhances aqueous solubility compared to MPPB’s amide structure .

Key Observations :

  • MPPB’s activity relies on its dimethylpyrrole group, absent in the target compound, suggesting divergent biological effects .
  • The target compound’s sulfonamide group may facilitate hydrogen bonding with enzymatic targets, akin to kinase inhibitors in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

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